2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(3-methoxypropyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(3-methoxypropyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a dimethylaniline moiety, which is further linked to an acetamide group with a methoxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(3-methoxypropyl)acetamide typically involves the following steps:
Formation of the Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with 2,3-dimethylaniline in the presence of a base such as pyridine to form the intermediate 2-[N-(benzenesulfonyl)-2,3-dimethylanilino] compound.
Acylation: The intermediate is further reacted with 3-methoxypropylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine as a base in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the original groups.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(3-methoxypropyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, affecting their function and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(2-phenylphenyl)acetamide
- 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxypropyl)acetamide
- N-(benzenesulfonyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(3-methoxypropyl)acetamide is unique due to its specific substitution pattern and the presence of the methoxypropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-16-9-7-12-19(17(16)2)22(15-20(23)21-13-8-14-26-3)27(24,25)18-10-5-4-6-11-18/h4-7,9-12H,8,13-15H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXQSOYJGUMKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCCOC)S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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